FGFR4 Kinase Inhibition: Target Compound vs. Sembragiline (Azetidine-2-Carboxamide Regioisomer)
The target compound inhibits recombinant human FGFR4 kinase domain with an IC50 of 43 nM, measured via caliper mobility shift assay after 1 hr incubation with His-tagged FGFR4 (residues 781–1338) expressed in insect cells [1]. In contrast, the regioisomeric azetidine-2-carboxamide Sembragiline (CAS 676479-06-4) is a potent MAO-B inhibitor (IC50 = 5.9 nM) with no reported FGFR4 inhibitory activity in published pharmacological profiling [2]. This represents a complete divergence in primary target between two compounds sharing the identical molecular formula (C19H19FN2O3, MW 342.37).
| Evidence Dimension | Primary pharmacological target and potency |
|---|---|
| Target Compound Data | FGFR4 IC50 = 43 nM (recombinant human FGFR4 kinase domain, caliper mobility shift assay, 1 hr incubation) |
| Comparator Or Baseline | Sembragiline (CAS 676479-06-4): MAO-B IC50 = 5.9 nM; FGFR4 inhibition not reported in published pharmacology |
| Quantified Difference | Target engagement divergence: FGFR4 kinase (IC50 43 nM) vs. MAO-B (IC50 5.9 nM). No FGFR4 activity reported for comparator. |
| Conditions | Target compound: Recombinant His-tagged human FGFR4 (781–1338) in insect cells, caliper mobility shift. Sembragiline: Human recombinant MAO-B enzymatic assay. |
Why This Matters
A procurement decision based on molecular formula identity alone would conflate an FGFR4 kinase inhibitor with an MAO-B inhibitor; this quantitative target-switching precludes functional interchangeability in any FGFR4-dependent assay.
- [1] BindingDB. IC50 = 43 nM for recombinant human FGFR4 kinase domain (His-tagged, residues 781-1338, insect cell expression), caliper mobility shift assay, 1 hr incubation. View Source
- [2] Borroni, E. et al. (2017). Sembragiline: A Novel, Selective Monoamine Oxidase Type B Inhibitor. JPET, 362(3), 413-423. MAO-B IC50 = 5.9 nM; >600-fold selectivity over MAO-A. DOI: 10.1124/jpet.117.241653 View Source
